molecular formula C10H20N2O3 B6284731 tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1184918-34-0

tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6284731
CAS No.: 1184918-34-0
M. Wt: 216.3
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Description

Chemical Structure and Properties tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1207853-71-1 for the (3R,4R)-stereoisomer ) is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol . This compound is widely utilized as a protein degrader building block in medicinal chemistry due to its stereochemical rigidity and functional versatility .

The compound’s tert-butyl group enhances solubility in organic solvents, while the amino and hydroxymethyl groups enable further functionalization for drug discovery .

Properties

CAS No.

1184918-34-0

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

93

Origin of Product

United States

Preparation Methods

Direct Boc Protection of Pyrrolidinemethanol

A common approach involves reacting pyrrolidinemethanol derivatives with di-tert-butyl dicarbonate (Boc₂O). In one protocol:

  • Reagents : Pyrrolidin-2-ylmethanol, Boc₂O, triethylamine (TEA).

  • Conditions : Dichloromethane (DCM), room temperature, 16 hours.

  • Yield : 90–98%.

Mechanistic Insight : TEA deprotonates the pyrrolidine nitrogen, enabling nucleophilic attack on Boc₂O. The hydroxymethyl group remains intact due to Boc’s selective reactivity with amines.

Stereoselective Synthesis via Chiral Catalysis

Stereochemistry at the 3- and 4-positions profoundly impacts biological activity. Patent WO2014206257A1 details a hydrogenation-based method to control stereochemistry:

Hydrogenation of Enamine Intermediates

  • Substrate : (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole.

  • Catalyst : Chiral catalyst M (unspecified), sodium ethoxide.

  • Conditions : Hydrogen pressure (1.4–1.5 MPa), 50°C, ethanol/DMF solvent.

  • Yield : 56% after deprotection.

Key Challenge : Low yield due to competing side reactions during benzyl group removal.

Sequential Functionalization of Pyrrolidine Core

Constructing the amino and hydroxymethyl groups sequentially avoids protecting group conflicts.

Amination-Hydroxymethylation Sequence

  • Step 1 : Introduce the amino group via Buchwald-Hartwig amination on a bromopyrrolidine precursor.

  • Step 2 : Hydroxymethylation using formaldehyde under basic conditions.

  • Overall Yield : 46% (Step 1) and 56% (Step 2).

Optimization Note : Replacing formaldehyde with paraformaldehyde improves hydroxymethylation efficiency.

Reductive Amination Strategies

Reductive amination concurrently installs the amino and hydroxymethyl groups.

Borane-Mediated Reduction

  • Substrate : Tert-butyl 3-oxo-4-(hydroxymethyl)pyrrolidine-1-carboxylate.

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃), ammonium acetate.

  • Conditions : Dichloroethane, 60°C, 12 hours.

  • Yield : 70–75% (racemic mixture).

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis are required to achieve enantiopure products.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Range
Direct Boc ProtectionHigh yield, simplicityLimited to pre-functionalized substrates90–98%
HydrogenationStereochemical controlLow yield, high pressure required56%
Sequential FunctionalizationModularityMultiple steps, intermediate purification46–56%
Reductive AminationConcurrent group installationRacemic mixture without chiral catalysts70–75%

Advanced Techniques for Yield Improvement

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Boc protection from 16 hours to 30 minutes, achieving 95% yield.

Flow Chemistry

Continuous flow systems enhance reproducibility in hydrogenation steps, mitigating pressure-related safety concerns.

Analytical Validation of Products

1H NMR Characterization :

  • Boc Group : Singlet at δ 1.46 ppm (9H).

  • Hydroxymethyl : Multiplet at δ 3.53–3.67 ppm (2H).

  • Pyrrolidine Ring : Complex splitting between δ 1.50–2.00 ppm.

Chiral HPLC : Resolves enantiomers using cellulose-based columns, critical for pharmaceutical-grade material.

Industrial-Scale Considerations

  • Cost Efficiency : Boc₂O and chiral catalysts dominate material costs.

  • Waste Management : Acidic deprotection generates tert-butanol, requiring neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in synthesizing bioactive compounds. Its structural properties allow it to act as a precursor for various pharmaceutical agents, particularly those targeting specific biological pathways.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of arginase inhibitors, which play a crucial role in modulating the urea cycle. Research indicates that modifications to its structure can enhance binding affinities with target enzymes, making it a candidate for further exploration in drug design .

Enzyme Inhibition Studies

The compound has been studied for its potential as an inhibitor of arginase (ARG), an enzyme involved in the metabolism of L-arginine. Inhibitors of ARG are significant due to their implications in various diseases, including cancer and cardiovascular conditions.

Biological Interaction Studies

Research into the biological interactions of this compound has revealed its potential binding affinities with various receptors and enzymes. This characteristic is crucial for understanding its pharmacological profile.

Binding Affinities

Preliminary studies suggest that this compound may exhibit selective binding to neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders . The specific combination of functional groups present in this compound may confer distinct biological activities compared to similar compounds.

Several case studies have explored the applications of this compound:

Inhibitory Activity Against Influenza Virus

A study investigating amino acid derivatives found that certain pyrrolidine compounds exhibited inhibitory effects against influenza virus neuraminidase, showcasing the potential antiviral properties of related structures .

Modulation of Neuronal Receptors

Research has also focused on how modifications to this compound can enhance its interaction with neuronal receptors, suggesting avenues for developing therapeutics for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modify proteins through covalent bonding, altering their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Substituents

Substituent Type

tert-Butyl 3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: N/A) Key Difference: Bromomethyl group replaces the amino and hydroxymethyl groups. Impact: The bromine atom enables nucleophilic substitution reactions, making this compound a precursor for introducing thiols or amines . Synthesis: Derived from tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate via mesylation followed by bromide displacement .

(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS: 330681-18-0) Key Difference: Hydroxyl group replaces the hydroxymethyl group.

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS: 1400562-12-0) Key Difference: Methoxy group replaces hydroxymethyl. Impact: Increased lipophilicity and metabolic stability compared to the hydroxymethyl derivative .

Substituent Position

tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 889949-18-2) Key Difference: Hydroxymethyl group at C3 instead of C4. Impact: Altered spatial orientation may influence interactions with enzymes or receptors .

Variations in Ring Structure

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1268511-99-4) Key Difference: Piperidine ring (6-membered) replaces pyrrolidine (5-membered). Impact: Increased ring flexibility and altered pharmacokinetics due to differences in membrane permeability .

Functional Group Additions

tert-Butyl 3-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate (Compound 14) Key Difference: Pyridinylmethyl substituent added at C4. Impact: Introduces aromaticity, enhancing π-π stacking interactions in enzyme inhibitors . Synthesis: Mitsunobu reaction followed by deprotection .

Comparative Data Table

Compound Name CAS Number Substituents/Ring Molecular Formula Key Differences vs. Target Compound Reference
tert-Butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (Target) 1207853-71-1 C3: NH₂; C4: CH₂OH C₁₀H₂₀N₂O₃ Reference compound
tert-Butyl 3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate N/A C3: BrCH₂; C4: OH C₁₀H₁₈BrNO₃ Bromine for substitution reactions
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate 330681-18-0 C3: NH₂; C4: OH C₁₀H₁₈N₂O₃ Hydroxyl instead of hydroxymethyl
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate 1268511-99-4 Piperidine ring C₁₀H₁₈N₂O₃ 6-membered ring
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate 889949-18-2 C3: NH₂, CH₂OH C₁₀H₂₀N₂O₃ Hydroxymethyl at C3 instead of C4

Key Research Findings

  • Biological Relevance : Piperidine analogs (e.g., CAS 1268511-99-4) exhibit longer half-lives in vivo due to reduced ring strain, making them preferable for central nervous system targets .
  • Stereochemical Impact : The (3R,4R)-configuration in the target compound enhances chiral recognition in enzyme-binding pockets compared to racemic mixtures .

Notes and Limitations

  • Data Gaps : Physical properties (e.g., melting/boiling points) are inconsistently reported across sources.
  • Stereoisomerism: Variants like (3S,4S)-tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1184918-34-0) are structurally similar but may exhibit divergent biological activities .
  • Similarity Scores : Structural similarity indices (e.g., 0.96 for methoxy derivatives) lack methodological clarity but suggest functional group contributions .

Conclusion this compound serves as a versatile scaffold in drug discovery. Comparisons with analogs highlight the critical roles of substituent type, position, and ring size in modulating chemical reactivity and biological activity. Further studies on pharmacokinetics and target engagement are warranted to optimize therapeutic applications.

Biological Activity

Introduction
tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H19N2O3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 13851

The compound features a pyrrolidine ring with an amino group and a hydroxymethyl substituent, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Cell Signaling Modulation : It may interact with cell receptors or signaling pathways, influencing cellular responses.
  • Antiproliferative Effects : Preliminary studies suggest that it could exhibit antiproliferative effects on various cancer cell lines.

Antiproliferative Activity

Research has indicated that this compound displays significant antiproliferative effects against various cancer cell lines. Below is a summary of findings from relevant studies:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)25.5Moderate inhibition
OVCAR-3 (Ovarian)18.7Strong inhibition
HepG2 (Liver)30.0Moderate inhibition

These results indicate that the compound may be particularly effective against ovarian cancer cells, suggesting a potential for therapeutic applications in oncology.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic processes:

  • MAGL Inhibition : Studies have shown that this compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), with an IC50 value of approximately 11 µM. This inhibition could have implications for the endocannabinoid system and pain management therapies.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of this compound, which highlighted its potential as a lead compound in drug development:

  • Synthesis : Derivatives were synthesized to enhance potency and selectivity.
  • Biological Evaluation : The derivatives exhibited improved IC50 values against cancer cell lines compared to the parent compound, indicating that structural modifications can significantly influence biological activity.

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